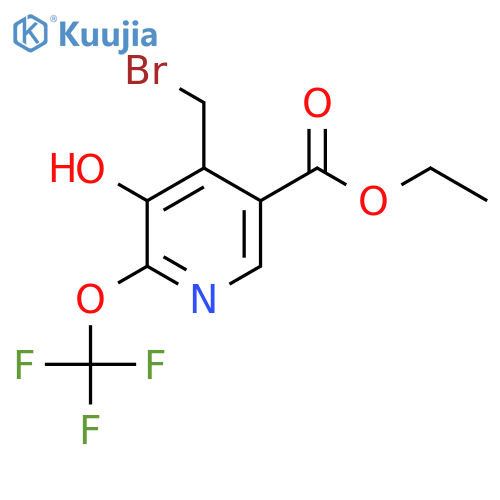

Cas no 1804721-08-1 (Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate)

1804721-08-1 structure

商品名:Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate

CAS番号:1804721-08-1

MF:C10H9BrF3NO4

メガワット:344.081972837448

CID:4831815

Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate

-

- インチ: 1S/C10H9BrF3NO4/c1-2-18-9(17)6-4-15-8(19-10(12,13)14)7(16)5(6)3-11/h4,16H,2-3H2,1H3

- InChIKey: SWGCGLHHMYGEST-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(C(=NC=C1C(=O)OCC)OC(F)(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 316

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 68.6

Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029095961-1g |

Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate |

1804721-08-1 | 97% | 1g |

$1,475.10 | 2022-04-01 |

Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

1804721-08-1 (Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量